Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . This compound is part of the benzoisoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxy-5-methoxybenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization with hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoisoxazole derivatives.
Scientific Research Applications
Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit or activate certain pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 6-methoxybenzo[D]isoxazole-3-carboxamide
- Ethyl 6-methoxybenzo[D]isoxazole-3-carboxaldehyde
Comparison: Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the ester group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-3-15-11(13)10-8-5-4-7(14-2)6-9(8)16-12-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHPBNAZNALMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692999 | |
Record name | Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57764-51-9 | |
Record name | Ethyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50692999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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